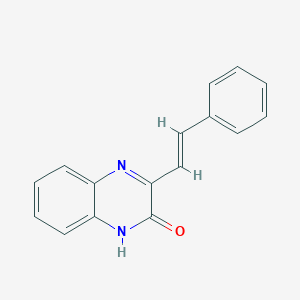
3-(2-phenylvinyl)-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenylvinyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of quinoxalinone derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-(2-phenylvinyl)-2(1H)-quinoxalinone has been studied extensively for its potential use in various therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-(2-phenylvinyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-phenylvinyl)-2(1H)-quinoxalinone has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including cancer and neurodegenerative diseases. It has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-phenylvinyl)-2(1H)-quinoxalinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 3-(2-phenylvinyl)-2(1H)-quinoxalinone. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical models. Another area of interest is its potential use as an anticancer agent. Studies are needed to investigate its effects in different types of cancer cells and to determine its safety and efficacy in animal models. Additionally, there is a need for further studies to investigate its potential use in other therapeutic applications, such as anti-inflammatory and antioxidant agents.
Méthodes De Synthèse
The synthesis of 3-(2-phenylvinyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced with iron powder to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.
Propriétés
Numéro CAS |
6323-89-3 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-11H,(H,18,19)/b11-10+ |
Clé InChI |
YJELPRGDOSBSKK-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Autres numéros CAS |
6323-89-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





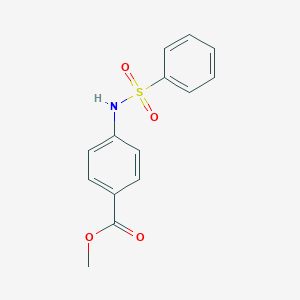

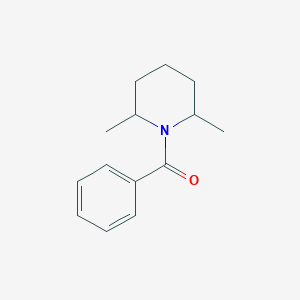

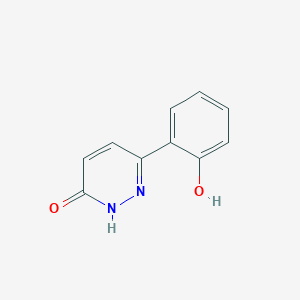

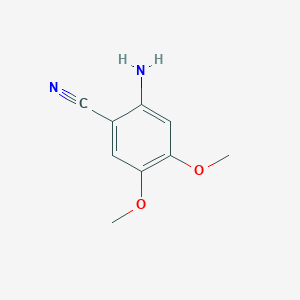
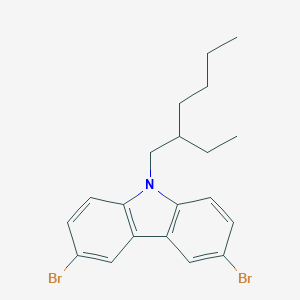
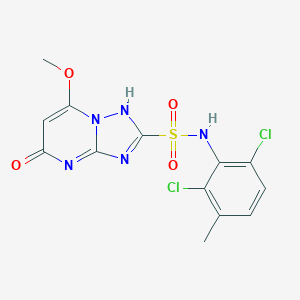
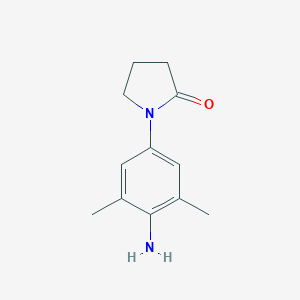
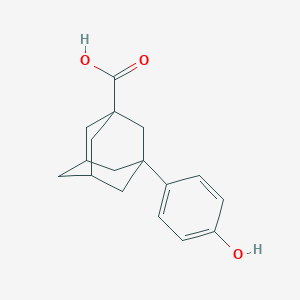
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)